
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The conditions under which reactions occur, the products formed, and the reaction mechanisms are all part of this analysis .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting and boiling points, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Isomorphous Structures and Molecular Analysis
Research on isomorphous structures, such as those containing similar heterocyclic analogues, demonstrates the chlorine-methyl exchange rule and highlights the complexities of detecting isomorphism in disordered structures during data mining. This insight is crucial for understanding molecular interactions and designing compounds with desired properties (V. Rajni Swamy et al., 2013).
Antimicrobial Activity of Pyrazoline Derivatives
Synthesis and evaluation of pyrazoline derivatives have shown significant antimicrobial activities. This research underscores the potential of such compounds in developing new antimicrobial agents, highlighting the role of methoxy groups in enhancing antimicrobial efficacy (Satyender Kumar et al., 2012).
Optical Properties of Imidazo[1,5-a]pyridine Derivatives
The study of imidazo[1,5-a]pyridine derivatives reveals their potential in creating low-cost luminescent materials with significant Stokes' shift, demonstrating the correlation between chemical structures and optical properties. This research opens avenues for using such compounds in developing new materials for optical applications (G. Volpi et al., 2017).
Crystal and Molecular Structure Analysis
Investigations into the crystal and molecular structures of specific compounds provide insights into intermolecular interactions, such as hydrogen bonding. These studies are crucial for the design and synthesis of molecules with tailored properties for various applications (B. Lakshminarayana et al., 2009).
Organotin(IV) Complexes for Antimicrobial Use
Research on organotin(IV) complexes of certain pyrrolidin-1-yl)methanone derivatives has shown promising antibacterial activities. This highlights the potential of such complexes in pharmaceutical applications, especially in developing new antibacterial drugs (H. Singh et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenyl)pyrrolidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-3-4-15-16(23-19-18-15)17(21)20-10-9-13(11-20)12-5-7-14(22-2)8-6-12/h5-8,13H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJRVQREKXVILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

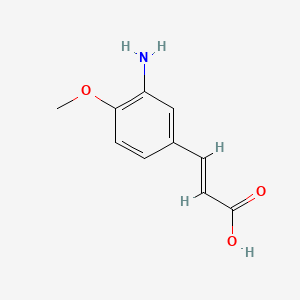
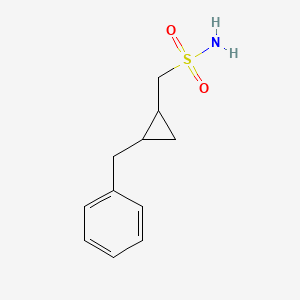
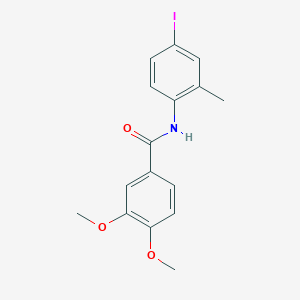
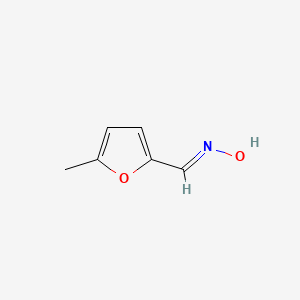

![3-(2-chlorobenzyl)-6-(2-chloro-4-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2566130.png)

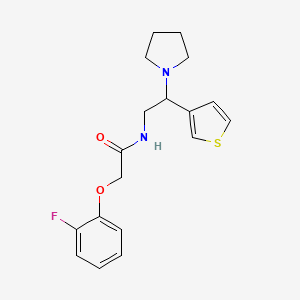

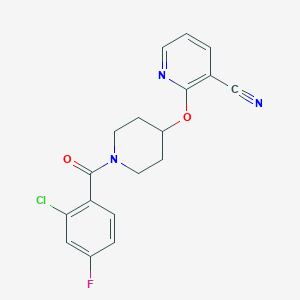
![N-(3,4-dimethoxyphenethyl)-3-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2566139.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride](/img/structure/B2566141.png)

